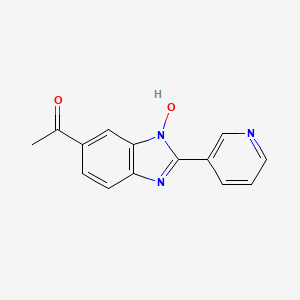
1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone
Descripción general
Descripción
1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone, also known as 1-hydroxy-2-pyridin-3-yl-benzimidazol-6-yl ethanone, or 1H-PBE, is an organic compound that can be used in a variety of scientific applications. It is a white crystalline solid that has been used in the synthesis of a variety of compounds, including pharmaceuticals and other organic molecules. 1H-PBE has also been used in the study of biochemical and physiological processes, as well as in laboratory experiments. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1H-PBE.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- This compound has been explored in the synthesis of substituted benzimidazole derivatives, with studies focusing on their spectroscopic properties and crystal structure. The derivatives exhibit significant properties that have implications in material science and molecular design (Hranjec et al., 2008).
Biological Activities and Applications
- Research on similar benzimidazole derivatives has indicated significant biological activities, including immunosuppressive and immunostimulatory effects on immune cells. These compounds have also shown potent inhibitory effects on nitric oxide generation and cytotoxicity against various cancer cell lines, highlighting their potential in therapeutic applications (Abdel‐Aziz et al., 2011).
Heterocycle Formation and Drug Development
- The compound is also a key precursor in the synthesis of novel heterocycles, which are integral in the development of new drugs. These heterocycles, such as pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, play a crucial role in medicinal chemistry (Darweesh et al., 2016).
Antimicrobial Properties
- Some derivatives of this compound have been studied for their antimicrobial activity, showing effectiveness against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2017).
Potential in Cancer Treatment
- Additionally, modifications of similar compounds have been researched in the context of prostate cancer treatment. These studies focus on the influence of structural changes on the modulation of androgen receptors, a crucial aspect in developing effective cancer therapies (Purushottamachar et al., 2013).
Propiedades
IUPAC Name |
1-(3-hydroxy-2-pyridin-3-ylbenzimidazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9(18)10-4-5-12-13(7-10)17(19)14(16-12)11-3-2-6-15-8-11/h2-8,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLQWHOLCBBNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(N2O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




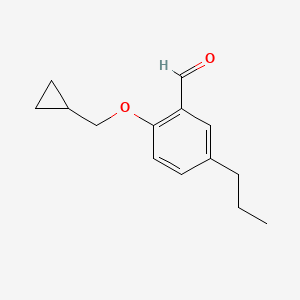
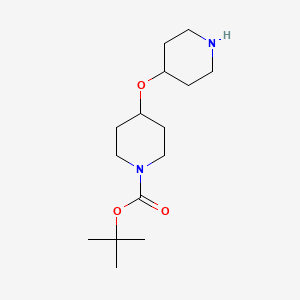

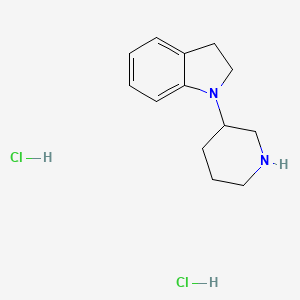
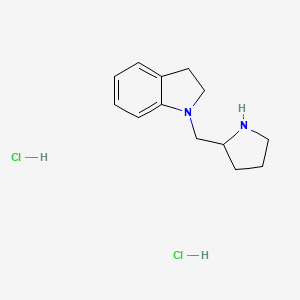
![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)
![1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392386.png)
![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)


![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)

![2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1392399.png)